

# Spectroscopic and Spectrometric Analysis of 5-isopropyl-2-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 5-isopropyl-2-nitrophenol

Cat. No.: B8468336

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **5-isopropyl-2-nitrophenol**. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

## Core Spectroscopic Data

The following sections present the key spectroscopic and spectrometric data for **5-isopropyl-2-nitrophenol** in a structured, tabular format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below summarize the  $^1\text{H}$  and predicted  $^{13}\text{C}$  NMR spectral data for **5-isopropyl-2-nitrophenol**.

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-isopropyl-2-nitrophenol**

| Proton Assignment                              | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|--|----------------------------------|--------------|
| Aromatic-H                                     | 7.95                             | d            |
| Aromatic-H                                     | 7.62                             | d            |
| Aromatic-H                                     | 7.11                             | d            |
| Isopropyl-CH                                   | 2.95                             | m            |
| Isopropyl-CH <sub>3</sub>                      | 1.24                             | d            |
| Solvent: CD <sub>3</sub> COCD <sub>3</sub> [1] |                                  |              |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **5-isopropyl-2-nitrophenol**

| Carbon Assignment         | Predicted Chemical Shift ( $\delta$ , ppm) |
|---------------------------|--|
| C-OH                      | 155-165                                    |
| C-NO <sub>2</sub>         | 135-145                                    |
| Aromatic C-H              | 115-130                                    |
| Aromatic C-isopropyl      | 140-150                                    |
| Isopropyl-CH              | 25-35                                      |
| Isopropyl-CH <sub>3</sub> | 20-25                                      |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectral data for **5-isopropyl-2-nitrophenol** is presented in Table 3.

Table 3: Predicted IR Absorption Bands for **5-isopropyl-2-nitrophenol**

| Functional Group          | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|---------------------------|--|---------------|
| O-H stretch (phenol)      | 3200-3600                                | Strong, Broad |
| C-H stretch (aromatic)    | 3000-3100                                | Medium        |
| C-H stretch (aliphatic)   | 2850-3000                                | Medium        |
| C=C stretch (aromatic)    | 1450-1600                                | Medium-Strong |
| N-O stretch (nitro group) | 1500-1550 and 1300-1370                  | Strong        |
| C-O stretch (phenol)      | 1180-1260                                | Strong        |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectrometric data for **5-isopropyl-2-nitrophenol** is summarized in Table 4. The molecular formula is C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub>, with a molecular weight of 181.19 g/mol .[2]

Table 4: Mass Spectrometry Data for **5-isopropyl-2-nitrophenol**

| Parameter                                 | Value  |
|---|--|
| Molecular Formula                         | C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>   |
| Molecular Weight                          | 181.19 g/mol   |
| Predicted Molecular Ion (M <sup>+</sup> ) | m/z 181  |
| Predicted Key Fragmentation Peaks         | m/z 166 ([M-CH <sub>3</sub> ] <sup>+</sup> ), m/z 136 ([M-NO <sub>2</sub> ] <sup>+</sup> ) |

## Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-isopropyl-2-nitrophenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{COCD}_3$ ).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - To confirm the hydroxyl proton signal, a  $\text{D}_2\text{O}$  exchange experiment can be performed. Add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly diminish.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum. A proton-decoupled spectrum is standard.
- Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

## IR Spectroscopy Protocol

- Sample Preparation:
  - KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Nujol Mull Method: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste. Place the paste between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or pure KBr pellet/Nujol.

- Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

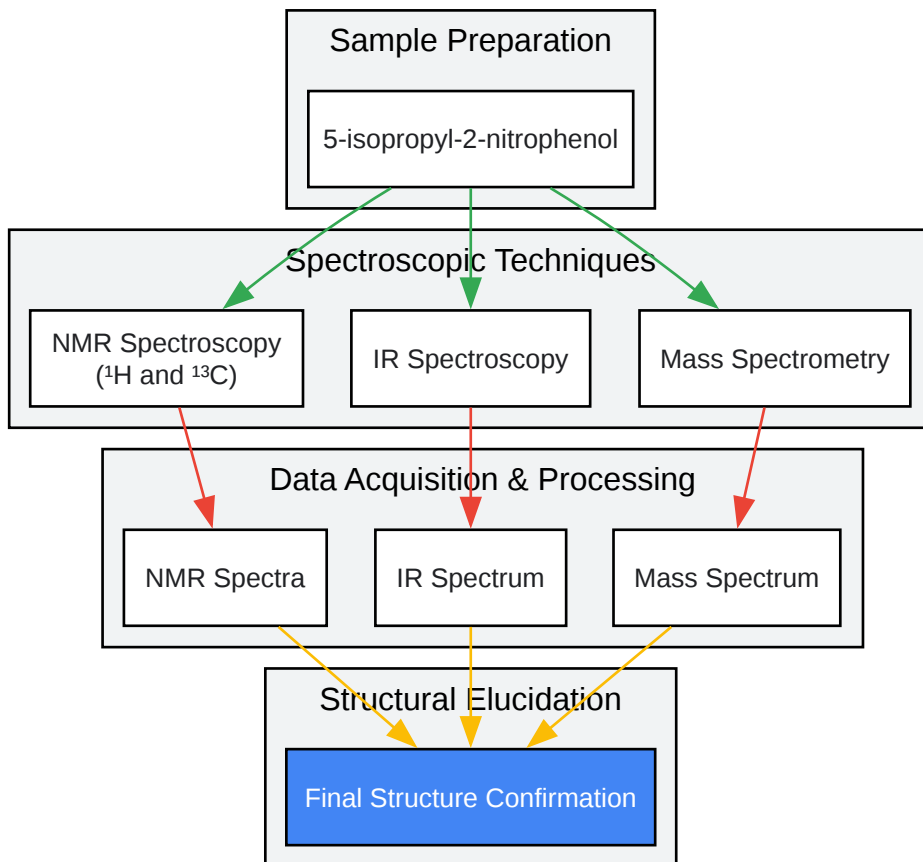
## Mass Spectrometry Protocol

- Sample Introduction and Ionization:
  - Introduce the sample into the mass spectrometer. For volatile compounds like nitrophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. [\[3\]](#)
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer such as a quadrupole or ion trap.
- Detection: Detect the separated ions and record their abundance to generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-isopropyl-2-nitrophenol**.

## Workflow for Spectroscopic Analysis of 5-isopropyl-2-nitrophenol



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## References

- 1. 5-isopropyl-2-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Nitro-5-isopropylphenol | C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub> | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]

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